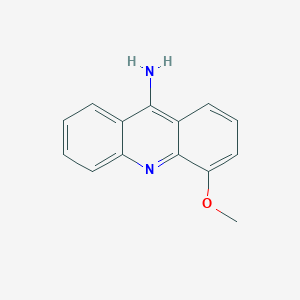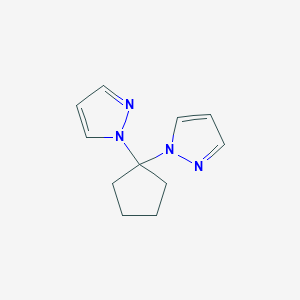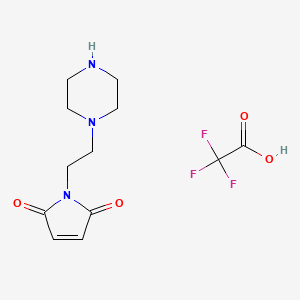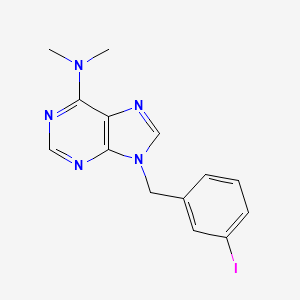
9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodobenzyl group attached to the purine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-iodobenzyl bromide, which is obtained by bromination of 3-iodotoluene.
Nucleophilic Substitution: The 3-iodobenzyl bromide is then subjected to a nucleophilic substitution reaction with N,N-dimethyl-9H-purin-6-amine.
Industrial Production Methods
Industrial production of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, reaction time, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium carbonate (K2CO3) and dimethylformamide (DMF) as the solvent.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to purine receptors and enzymes, modulating their activity and leading to various biological effects . The iodobenzyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzyl bromide: A precursor in the synthesis of 9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine.
3-Bromobenzyl bromide: Another halogenated benzyl compound with similar reactivity.
3-Bromoiodobenzene: A related compound with both bromine and iodine substituents.
Uniqueness
9-(3-Iodobenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to the presence of the iodobenzyl group attached to the purine ring, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity towards specific molecular targets, making it valuable in various scientific research applications .
Properties
CAS No. |
112089-12-0 |
|---|---|
Molecular Formula |
C14H14IN5 |
Molecular Weight |
379.20 g/mol |
IUPAC Name |
9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H14IN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
HPDVTHASRPPIJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)
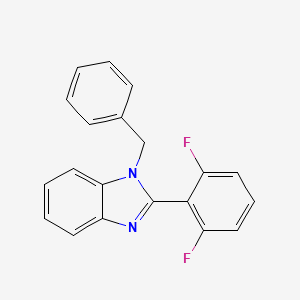


![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)

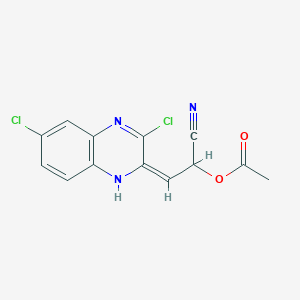
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)


